
Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound with a complex structure that includes a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of a suitable precursor with a tetrahydropyran derivative under controlled conditions. One common method involves the esterification of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and therapeutic interventions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.
Methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: The racemic mixture of the compound, containing both ® and (S) enantiomers.
Ethyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the tetrahydropyran ring also distinguishes it from other similar compounds, providing unique chemical and physical properties.
Propiedades
IUPAC Name |
methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTPEISICWRBNC-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
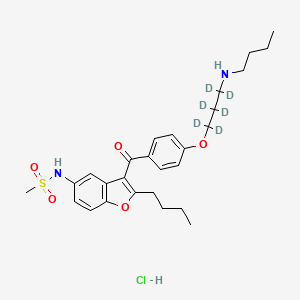
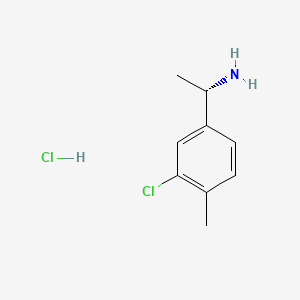
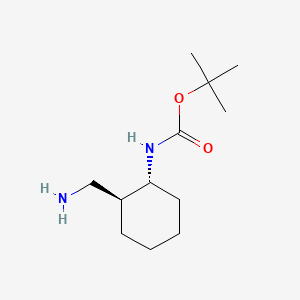
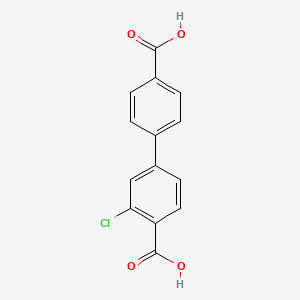
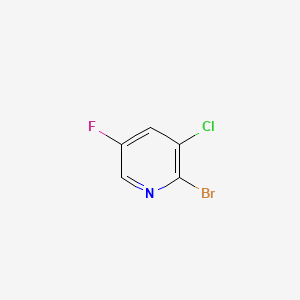

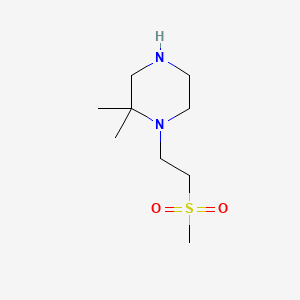

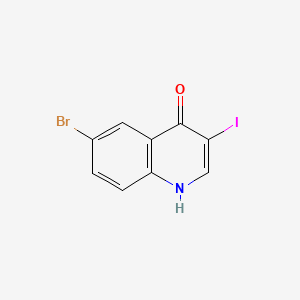
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)
![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
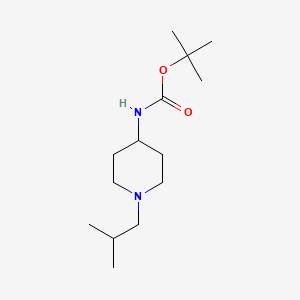
![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)
